molecular formula C11H14O B8644150 5-Phenylpent-1-en-3-ol

5-Phenylpent-1-en-3-ol

Cat. No.: B8644150
M. Wt: 162.23 g/mol
InChI Key: VMUJXKHHANQVNB-UHFFFAOYSA-N
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Description

5-Phenylpent-1-en-3-ol is an organic compound with the molecular formula C11H14O. It is a member of the class of compounds known as allylic alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to an allylic carbon. This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated alcohol, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Phenylpent-1-en-3-ol involves the reaction of 3-phenylpropanal with 1-hexylethenyl triflate in the presence of chromium (II) chloride and nickel (II) chloride as catalysts. The reaction is carried out in an anhydrous environment using N,N-dimethylformamide as the solvent. The mixture is stirred at room temperature and then worked up to isolate the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 5-Phenyl-1-penten-3-one or 5-Phenyl-1-pentenal.

    Reduction: 5-Phenylpentan-3-ol.

    Substitution: 5-Phenyl-1-penten-3-chloride or 5-Phenyl-1-penten-3-bromide.

Scientific Research Applications

5-Phenylpent-1-en-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma

Mechanism of Action

The mechanism of action of 5-Phenylpent-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-penten-3-ol: Similar structure but with the hydroxyl group on a different carbon.

    5-Phenyl-1-penten-3-one: The hydroxyl group is replaced by a carbonyl group.

    5-Phenylpentan-3-ol: The double bond is reduced to a single bond.

Uniqueness

5-Phenylpent-1-en-3-ol is unique due to its combination of an aromatic ring and an unsaturated alcohol. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form hydrogen bonds and π-π interactions also contributes to its unique properties and applications in scientific research .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

5-phenylpent-1-en-3-ol

InChI

InChI=1S/C11H14O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2

InChI Key

VMUJXKHHANQVNB-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCC1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A modified procedure of Molander was used (Molander, G. A. et al., The Journal of Organic Chemistry 2009, 74, 1297). A stirred solution of hydrocinnamaldehyde 65 (2.50 g, 2.45 ml, 18.6 mmol) in THF (25 ml) was cooled to −78° C. Vinyl magnesium bromide solution (1 M in THF) (22.4 ml, 22.4 mmol) was added dropwise over ˜5 min. The reaction mixture was stirred at −78° C. for 1.5 h, then 0° C. for 3 h. The reaction mixture was poured into saturated NH4Cl solution (50 ml) and extracted with Et2O (3×50 ml). The combined organic phases were washed with saturated NaCl solution (50 ml) before being dried (MgSO4), filtered and concentrated to give a pale yellow liquid. This material was purified by column chromatography, eluting with petrol/EtOAc (9:1), to give the vinyl alcohol 64 (1.89 g, 63%) as a clear colourless liquid. The 1H, 13C, and IR data were consistent with the literature (Molander, G. A. et al., The Journal of Organic Chemistry 2009, 74, 1297; Kim, J. W. et al., Chemistry—A European Journal 2008, 14, 4104).
Quantity
2.45 mL
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reactant
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25 mL
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22.4 mL
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reactant
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Quantity
50 mL
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reactant
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Yield
63%

Synthesis routes and methods II

Procedure details

To vinyl magnesium bromide (550 ml of a 1.0M solution) was added 3-phenylpropionaldehyde (36.68 g, 0.273 mol) in tetrahydrofuran (300 ml) under argon at 0°. This mixture was stirred for one hour at room temperature, quenched with aqueous ammonium chloride and ice, and extracted into ethyl ether. The organic portion was washed with 5% sodium bicarbonate, water, saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to give the desired alcohol which was carried on without further purification.
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0 (± 1) mol
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[Compound]
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solution
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0 (± 1) mol
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36.68 g
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reactant
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300 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

Vinylmagnesium Bromide (120 mmol, 1M) in ether was added to 80 ml of dry tetrahydrofuran and cooled under inert atmosphere to 0° C. Hydrocinnamaldehyde (8.0 ml, 61 mmol) was added dropwise, and the solution was stirred for 10 min, quenched cautiously with saturated aqueous ammonium chloride, extracted with ether, washed with saturated brine, dried over MgSO4, and concentrated to give 9.82 g (98.6%) of the crude desired product.
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120 mmol
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80 mL
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8 mL
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Yield
98.6%

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